molecular formula C14H17N5O2 B2852865 3-(2-Methoxyethyl)-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097889-21-7

3-(2-Methoxyethyl)-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B2852865
CAS No.: 2097889-21-7
M. Wt: 287.323
InChI Key: GXKJKJIYFQSOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a pyrazine core substituted at the 3-position with a pyridin-4-yl group. The urea moiety is linked to a 2-methoxyethyl chain, distinguishing it from related compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-21-9-8-18-14(20)19-10-12-13(17-7-6-16-12)11-2-4-15-5-3-11/h2-7H,8-10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKJKJIYFQSOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=NC=CN=C1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-{[3-(Pyridin-4-yl)Pyrazin-2-yl]Methyl}Urea (CAS 2097930-96-4)

Structural Differences :

  • Substituent : The phenyl group at the urea nitrogen is replaced with a 3-methoxyphenyl group, introducing rigidity and aromaticity.
  • Molecular Formula : C₁₈H₁₇N₅O₂ (vs. the target compound’s hypothetical formula, estimated as C₁₅H₁₈N₅O₂).
  • The rigid aromatic system may favor binding to hydrophobic pockets in target proteins, whereas the 2-methoxyethyl chain in the target compound offers conformational flexibility for adaptive interactions.

2-Methoxy-3-(1-Methylpropyl)Pyrazine (CAS 24168-70-5)

Structural Differences :

  • Core Structure : A simpler pyrazine derivative lacking the urea and pyridinyl groups.
  • Substituents : Features a methoxy group and a branched alkyl chain (1-methylpropyl).
  • Applications: Primarily used as a flavoring agent (FEMA No. 3433), highlighting the divergence in utility despite shared pyrazine motifs.

Research Findings and Implications

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to the 3-methoxyphenyl analog due to reduced aromaticity and increased polarity .
  • Lipophilicity : The phenyl-containing analog (CAS 2097930-96-4) may exhibit higher logP values, favoring passive diffusion across biological membranes but posing challenges for bioavailability .

Binding and Bioactivity

  • Urea Linkage : The urea moiety in both compounds enables hydrogen bonding with target proteins, a critical feature for enzyme inhibition.
  • Pyridinyl Interaction : The pyridin-4-yl group in the target compound and its analog may engage in π-π stacking or coordinate with metal ions in enzymatic active sites.

Preparation Methods

Synthesis of the Pyrazine-Pyridine Core

The pyrazine ring substituted with a pyridin-4-yl group is typically constructed via Suzuki-Miyaura cross-coupling (Figure 1). A halogenated pyrazine intermediate (e.g., 3-bromopyrazine) reacts with pyridin-4-ylboronic acid under palladium catalysis. For instance:

  • Reagents : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1).
  • Conditions : 80°C, 12 hours, yielding 3-(pyridin-4-yl)pyrazine (85–90% yield).

Subsequent N-methylation introduces the methyl group at the pyrazine nitrogen:

  • Reagents : Methyl iodide, K₂CO₃, DMF.
  • Conditions : 60°C, 6 hours, yielding 3-(pyridin-4-yl)-1-methylpyrazin-1-ium iodide (78% yield).

Urea Bridge Formation

The urea moiety is introduced via carbodiimide-mediated coupling between the methylaminopyrazine intermediate and 2-methoxyethylamine:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), DCM.
  • Conditions : Room temperature, 24 hours, yielding 70–75% crude product.

Alternative Route : Direct reaction with 2-methoxyethyl isocyanate in anhydrous THF at 0°C to room temperature (65% yield).

Final Purification and Crystallization

Crude product is purified via column chromatography (SiO₂, EtOAc/hexane) and recrystallized from CH₂Cl₂/hexane (1:5) to afford the title compound as a white crystalline solid.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while Pd(PPh₃)₄ outperforms PdCl₂(dppf) in cross-coupling reactions (Table 1).

Table 1: Solvent and Catalyst Impact on Cross-Coupling Yield

Solvent Catalyst Yield (%)
DME/H₂O Pd(PPh₃)₄ 90
Toluene/EtOH PdCl₂(dppf) 72
DMF Pd(OAc)₂/XPhos 68

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for urea formation from 24 hours to 30 minutes, improving yields to 82%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, 2H, pyridine-H), 8.45 (s, 1H, pyrazine-H), 6.25 (t, 1H, NH), 3.55 (m, 2H, OCH₂), 3.30 (s, 3H, OCH₃).
  • ESI-MS : m/z 344.2 [M+H]⁺ (calc. 343.4).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar pyrazine-pyridine core and urea linkage geometry. Crystallization from CH₂Cl₂/hexane yields a monoclinic lattice (P2₁/c).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(2-Methoxyethyl)-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea?

  • Methodological Answer : Synthesis typically involves coupling a pyrazine-pyridine intermediate with a methoxyethyl urea precursor. Key steps include:

  • Step 1 : Activation of the pyrazine-pyridine methyl group (e.g., via bromination or chlorination) for nucleophilic substitution.
  • Step 2 : Reaction with 3-(2-methoxyethyl)urea under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Catalysts : Triethylamine or DBU improves yield by stabilizing intermediates.
  • Purity Control : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for purification .

Q. How can the molecular structure and conformation of this compound be reliably characterized?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., pyridine-pyrazine planarity and urea moiety orientation) .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl isomers).
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. What are the recommended protocols for solubility and stability testing in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Incubate at 37°C in PBS or simulated gastric fluid, monitoring degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
  • Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-Analysis : Compare data from structurally analogous urea derivatives (e.g., 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea) to identify substituent-specific trends .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding.
  • Mutagenesis : Engineer enzyme active-site mutations (e.g., MAP4K1 variants) to map critical interactions with the urea and pyrazine groups .
  • Molecular Dynamics (MD) Simulations : Predict binding modes and validate with surface plasmon resonance (SPR) for affinity measurements .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Prodrug Modification : Introduce hydrolyzable groups (e.g., ester-linked methoxyethyl) to enhance oral bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated degradation hotspots.
  • Lipophilicity Adjustment : Replace pyridin-4-yl with pyridin-3-yl to lower logP and reduce plasma protein binding .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data?

  • Methodological Answer :

  • Conformational Sampling : Use ensemble docking (multiple receptor conformations) instead of rigid docking to account for protein flexibility .
  • Solvent Effects : Include explicit water molecules in simulations to model hydrogen-bonding networks accurately.
  • Experimental Controls : Validate docking poses with covalent labeling or cryo-EM .

Q. How to address discrepancies in cytotoxicity profiles across cancer cell lines?

  • Methodological Answer :

  • Transcriptomic Profiling : Correlate cytotoxicity with gene expression (e.g., MAPK pathway activity) using RNA-seq.
  • Off-Target Screening : Use kinome-wide selectivity panels to identify unintended targets (e.g., ABL1 or EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.